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Compound of Interest

Compound Name: H-Tyr-OMe

Cat. No.: B555174

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine methyl ester (H-Tyr-OMe) has emerged as a critical and versatile building block in
the landscape of pharmaceutical development. Its inherent structural features, combining a
reactive amino group, a carboxylic acid ester, and a phenolic side chain, provide a rich scaffold
for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive
technical overview of H-Tyr-OMe, encompassing its chemical properties, synthesis, and
applications in the generation of peptides, peptidomimetics, and small molecule inhibitors, with
a particular focus on their therapeutic potential.

Core Properties of H-Tyr-OMe and its Hydrochloride
Salt

A thorough understanding of the physicochemical properties of H-Tyr-OMe is fundamental for
its effective utilization in synthetic chemistry. The compound is most commonly available as its
hydrochloride salt (H-Tyr-OMe-HCI) to enhance stability and solubility.
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Property H-Tyr-OMe H-Tyr-OMe-HCI

CAS Number 1080-06-4[1][2][3] 3417-91-2[4]

Molecular Formula C10H13NO3[1] C10H14CINO3

Molecular Weight 195.22 g/mol 231.68 g/mol

Appearance White to light yellow White to off-white solid
solid/powder

Melting Point 134-136 °C Not specified

Solubility Soluble in water Soluble in DMSO (100 mg/mL)

Purity >98% Not specified

Optical Rotation +26° (c=2.4 in methanol) Not specified

Storage

4°C, sealed storage,

from moisture

away

4°C, sealed storage, away

from moisture

Synthesis and Characterization of H-Tyr-OMe

The primary synthetic route to H-Tyr-OMe involves the esterification of L-tyrosine. The most

common and efficient method is the Fischer-Speier esterification, utilizing methanol as both the

solvent and reactant in the presence of an acid catalyst, typically thionyl chloride (SOCIz2) or

hydrogen chloride (HCI) gas.

Experimental Protocol: Synthesis of L-Tyrosine Methyl
Ester Hydrochloride (H-Tyr-OMe-HCI)

Materials:

L-Tyrosine

Methanol (anhydrous)

Thionyl chloride (SOCI2)

Diethyl ether or Petroleum ether
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Procedure:

Suspend L-tyrosine (e.g., 18.0 g) in anhydrous methanol (e.g., 100 mL) in a round-bottom
flask equipped with a magnetic stirrer and a reflux condenser.

Cool the suspension in an ice bath.

Slowly add thionyl chloride (e.g., 12.0 mL) dropwise to the stirred suspension while
maintaining the temperature below 20°C.

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
(L-tyrosine) is no longer detectable.

Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
To the resulting residue, add cold diethyl ether or petroleum ether to precipitate the product.

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to
yield L-tyrosine methyl ester hydrochloride. A typical yield for this reaction is around 95%.

Analytical Methods for Quality Control

The purity and identity of synthesized H-Tyr-OMe are critical for its use in pharmaceutical

applications. Standard analytical techniques for its characterization include:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
A typical purity of commercially available H-Tyr-OMe is >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H NMR and 3C NMR): To confirm the
chemical structure.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.
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e Melting Point Analysis: As a preliminary indicator of purity.

H-Tyr-OMe in Peptide Synthesis

H-Tyr-OMe serves as a crucial starting material for the incorporation of tyrosine residues into
peptide chains, particularly in solution-phase peptide synthesis. For solid-phase peptide
synthesis (SPPS), the corresponding N-protected and side-chain protected derivative, Fmoc-
Tyr(tBu)-OH, is more commonly used.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) using Fmoc-Tyr(tBu)-OH

This protocol outlines the manual synthesis of a simple tripeptide, H-Gly-Ala-Tyr-OH, on a
Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.

Materials:

Fmoc-Tyr(tBu)-Wang resin

e Fmoc-Ala-OH

e Fmoc-Gly-OH

e N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

o Hydroxybenzotriazole (HOBt) or HOAt

» N,N-Diisopropylethylamine (DIPEA)

» Piperidine

e N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

 Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)
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o Water
Procedure:
e Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe.

o Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the
Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.

e Amino Acid Coupling (Alanine):
o Activate Fmoc-Ala-OH with a coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.

o Add the activated amino acid solution to the resin and allow it to react to form the peptide
bond.

o Wash the resin with DMF.

o Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to
expose the N-terminus of the newly added alanine. Wash the resin with DMF.

e Amino Acid Coupling (Glycine):
o Activate Fmoc-Gly-OH with a coupling reagent in DMF.
o Add the activated amino acid solution to the resin and allow it to react.
o Wash the resin with DMF.

e Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with
20% piperidine in DMF. Wash the resin with DMF and then with DCM, and dry under
vacuum.

+ Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage
cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and
remove the t-butyl side-chain protecting group from tyrosine.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether,
centrifuge, and wash the pellet. The purified peptide can be obtained by reverse-phase
HPLC.

H-Tyr-OMe as a Precursor for Bioactive Molecules

The chemical reactivity of the amino, ester, and phenolic groups of H-Tyr-OMe makes it an
ideal starting point for the synthesis of a variety of small molecule drugs, particularly tyrosine
kinase inhibitors.

Application in the Synthesis of Tyrosine Kinase
Inhibitors

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in
cellular signaling pathways regulating cell growth, differentiation, and metabolism. Aberrant
activation of RTKs is a hallmark of many cancers, making them attractive targets for drug
development. Many tyrosine kinase inhibitors are designed to mimic the tyrosine residue of the
substrate, and H-Tyr-OMe can serve as a key precursor in their synthesis.

The general strategy involves modifying the core H-Tyr-OMe structure to enhance its binding
affinity and selectivity for the ATP-binding pocket of a specific tyrosine kinase.
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Caption: A logical workflow for the development of a tyrosine kinase inhibitor starting from H-
Tyr-OMe.

Bioactivity of H-Tyr-OMe Derived Inhibitors
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While specific bioactivity data for compounds directly synthesized from H-Tyr-OMe is often
embedded within broader medicinal chemistry studies, the literature contains numerous
examples of tyrosine derivatives with potent inhibitory activity against various kinases.

Compound Class Target Kinase Bioactivity (ICso / Ki)

ICso values in the low

Tyrphostins EGF Receptor Kinase micromolar to nanomolar
range
Substituted Tyrosine ) Potency comparable to
o Abl Kinase -
Derivatives Imatinib

Tetrapeptide Tyrosine Kinase i ) L
Inhibit p56(Ick) Tyrosine Kinase Potent inhibition demonstrated
nhibitors

Signaling Pathways Targeted by Tyrosine Kinase
Inhibitors

Tyrosine kinase inhibitors derived from precursors like H-Tyr-OMe typically exert their
therapeutic effect by blocking the signaling cascades downstream of receptor tyrosine kinases.
A common pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for
cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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